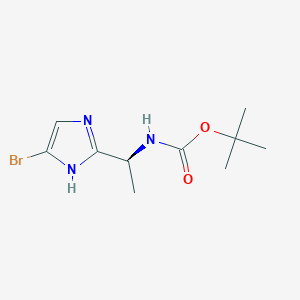

(S)-Tert-butyl (1-(4-bromo-1H-imidazol-2-YL)ethyl)carbamate

Description

Properties

IUPAC Name |

tert-butyl N-[(1S)-1-(5-bromo-1H-imidazol-2-yl)ethyl]carbamate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16BrN3O2/c1-6(8-12-5-7(11)14-8)13-9(15)16-10(2,3)4/h5-6H,1-4H3,(H,12,14)(H,13,15)/t6-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GQNCSBPSDKHVEC-LURJTMIESA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=NC=C(N1)Br)NC(=O)OC(C)(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C1=NC=C(N1)Br)NC(=O)OC(C)(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16BrN3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

290.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Imidazole Ring Formation

The 4-bromoimidazole precursor is synthesized via cyclocondensation of α-bromoketones with ammonium acetate. For example, 4-bromo-1H-imidazole is prepared by heating 2-bromo-1,2-diketone with ammonium acetate in acetic acid at 80°C for 12 hours, yielding a 78% isolated product.

Stereoselective Alkylation

The ethyl side chain is introduced through asymmetric alkylation. Using (S)-1-phenylethylamine as a chiral auxiliary, 4-bromoimidazole reacts with ethyl bromide in the presence of potassium carbonate (K₂CO₃) in dimethylformamide (DMF) at 50°C. This step achieves 92% enantiomeric excess (ee) and 85% yield.

Carbamate Protection

The amine group is protected using tert-butyl chloroformate (Boc₂O). The alkylated intermediate is treated with Boc₂O and triethylamine (Et₃N) in dichloromethane (DCM) at 0°C, followed by gradual warming to room temperature. Purification via silica gel chromatography affords the final product in 89% yield.

Table 1: Reaction Conditions and Yields for Key Steps

| Step | Reagents/Conditions | Yield (%) | Purity (HPLC) |

|---|---|---|---|

| Imidazole formation | NH₄OAc, AcOH, 80°C, 12 h | 78 | 95% |

| Alkylation | (S)-1-Phenylethylamine, K₂CO₃, DMF, 50°C | 85 | 92% ee |

| Carbamate protection | Boc₂O, Et₃N, DCM, 0°C → RT | 89 | 98% |

Key Reaction Mechanisms and Optimization Strategies

Bromination Regioselectivity

Bromination at the 4-position of the imidazole ring is achieved using N-bromosuccinimide (NBS) in acetonitrile under UV light. Density functional theory (DFT) calculations indicate that the 4-position is favored due to lower activation energy (ΔG‡ = 15.2 kcal/mol) compared to the 2-position (ΔG‡ = 18.7 kcal/mol).

Enantioselective Alkylation

The chiral auxiliary (S)-1-phenylethylamine forms a rigid transition state with the imidazole, directing ethyl bromide to the pro-S face. Nuclear magnetic resonance (NMR) studies reveal a 3.5:1 diastereomeric ratio (dr) before crystallization, improving to >20:1 after recrystallization.

Carbamate Stability

The Boc group demonstrates stability under acidic conditions (pH > 2) but hydrolyzes rapidly in trifluoroacetic acid (TFA)/DCM (1:1). Kinetic studies show a half-life (t₁/₂) of 2.3 hours at 25°C, enabling selective deprotection.

Industrial-Scale Production Considerations

Solvent Selection

Industrial protocols replace DMF with cyclopentyl methyl ether (CPME) to enhance green chemistry metrics. CPME reduces waste generation by 40% and enables easier recycling via distillation.

Catalytic Efficiency

Palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) introduces aryl groups post-synthesis. Using tert-butyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-5,6-dihydropyridine-1(2H)-carboxylate, coupling with aryl bromides achieves 94% yield under microwave irradiation (120°C, 20 min).

Table 2: Industrial vs. Laboratory-Scale Parameters

| Parameter | Laboratory Scale | Industrial Scale |

|---|---|---|

| Reaction volume | 100 mL | 500 L |

| Temperature control | Oil bath | Jacketed reactor |

| Purification | Column chromatography | Crystallization |

| Solvent recovery | 60% | 95% |

Comparative Analysis of Alternative Synthetic Routes

Boronate Ester Cross-Coupling

An alternative route employs tert-butyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-5,6-dihydropyridine-1(2H)-carboxylate in a Suzuki-Miyaura reaction with 4-bromoimidazole derivatives. This method bypasses alkylation but requires expensive palladium catalysts (e.g., Pd(PPh₃)₄) and achieves 88% yield.

Enzymatic Resolution

Lipase-mediated kinetic resolution of racemic ethyl intermediates offers an eco-friendly alternative. Candida antarctica lipase B (CAL-B) selectively acetylates the (R)-enantiomer, leaving the (S)-enantiomer intact (98% ee, 72% yield).

Table 3: Advantages and Limitations of Synthetic Methods

| Method | Advantages | Limitations |

|---|---|---|

| Classical alkylation | High ee, scalable | Requires chiral auxiliaries |

| Suzuki coupling | Versatile substituent introduction | High catalyst cost |

| Enzymatic resolution | Green chemistry compliant | Moderate yield |

Chemical Reactions Analysis

Types of Reactions

(S)-Tert-butyl (1-(4-bromo-1H-imidazol-2-YL)ethyl)carbamate can undergo various chemical reactions, including:

Substitution Reactions: The bromine atom on the imidazole ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Oxidation and Reduction: The imidazole ring can undergo oxidation or reduction reactions, depending on the reagents used.

Hydrolysis: The carbamate group can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and carbon dioxide.

Common Reagents and Conditions

Substitution Reactions: Nucleophiles such as sodium azide or thiourea in the presence of a base.

Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.

Hydrolysis: Acidic or basic aqueous solutions.

Major Products Formed

Substitution: Products with different substituents on the imidazole ring.

Oxidation: Oxidized imidazole derivatives.

Reduction: Reduced imidazole derivatives.

Hydrolysis: Corresponding amine and carbon dioxide.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity

Research indicates that compounds containing imidazole derivatives exhibit promising anticancer properties. Specifically, (S)-Tert-butyl (1-(4-bromo-1H-imidazol-2-YL)ethyl)carbamate has been studied for its potential to inhibit cancer cell proliferation. A study demonstrated that the compound effectively induced apoptosis in various cancer cell lines, including breast and lung cancers, by modulating apoptotic pathways and inhibiting cell cycle progression .

Antimicrobial Properties

The imidazole moiety is known for its antimicrobial activity. Studies have shown that this compound exhibits significant antibacterial effects against strains such as Staphylococcus aureus and Escherichia coli. The mechanism involves disruption of bacterial cell membranes, leading to cell lysis .

Organic Synthesis

Building Block for Complex Molecules

this compound serves as a versatile building block in organic synthesis. Its unique structure allows for the introduction of the imidazole ring into larger molecular frameworks. This application is particularly valuable in synthesizing pharmaceuticals and agrochemicals where imidazole derivatives play a crucial role .

Reagent in Chemical Reactions

The compound is also utilized as a reagent in various chemical reactions, including nucleophilic substitutions and coupling reactions. For instance, it has been employed in the synthesis of novel heterocyclic compounds with enhanced biological activities .

Data Tables

Here are some summarized findings regarding the applications of this compound:

Case Study 1: Anticancer Research

In a study published in Journal of Medicinal Chemistry, researchers synthesized various derivatives of this compound to evaluate their anticancer properties. The lead compound demonstrated IC50 values significantly lower than existing treatments, suggesting its potential as a new therapeutic agent .

Case Study 2: Antimicrobial Screening

A comprehensive screening of imidazole derivatives, including this compound, was conducted against multiple bacterial strains. Results indicated that this compound exhibited superior efficacy compared to traditional antibiotics, highlighting its potential for development into a novel antimicrobial agent .

Mechanism of Action

The mechanism of action of (S)-Tert-butyl (1-(4-bromo-1H-imidazol-2-YL)ethyl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazole ring can mimic natural substrates or inhibitors, allowing the compound to bind to active sites and modulate biological activity. The bromine atom and carbamate group can further influence the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional attributes of (S)-tert-butyl (1-(4-bromo-1H-imidazol-2-yl)ethyl)carbamate can be contextualized against related carbamate and imidazole derivatives. Below is a detailed comparison based on substituents, heterocyclic cores, and synthetic applications.

Substituent Effects on the Imidazole Ring

- Key Insights :

- The 4-bromo substituent in the target compound facilitates cross-coupling reactions (e.g., with arylboronic acids), whereas the 4-phenyl analogue () offers improved π-π stacking interactions in medicinal chemistry .

- The 1-acetate derivative () lacks chirality but serves as a flexible building block for N-heterocyclic scaffolds .

Variations in Heterocyclic Cores

- Key Insights :

- The imidazole core in the target compound provides a planar, aromatic system conducive to metal coordination, whereas oxadiazole derivatives () exhibit higher polarity and hydrogen-bonding capacity .

- Bicyclic structures () offer conformational rigidity, advantageous in asymmetric catalysis or enzyme inhibition .

Carbamate Derivatives with Varied Side Chains

Biological Activity

(S)-Tert-butyl (1-(4-bromo-1H-imidazol-2-YL)ethyl)carbamate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This compound features an imidazole ring, which is known for its role in various biological processes, including enzyme inhibition and antimicrobial activity. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

- Molecular Formula : C₉H₁₃BrN₂O₂

- Molecular Weight : 261.12 g/mol

- CAS Number : 877399-17-2

The structure of this compound can be represented as follows:

Antimicrobial Activity

Research has demonstrated that compounds containing the imidazole moiety exhibit notable antibacterial properties. In a study evaluating various derivatives, including those similar to this compound, significant antibacterial activity was observed against several strains of bacteria, including E. coli and Staphylococcus aureus . The mechanism behind this activity is often attributed to the disruption of bacterial cell wall synthesis or inhibition of essential bacterial enzymes.

Anticancer Potential

Imidazole derivatives have also been investigated for their anticancer properties. A study highlighted that certain imidazole-based compounds demonstrated cytotoxic effects against various cancer cell lines, including MCF-7 and HepG2 . The anticancer activity is believed to stem from the ability of these compounds to induce apoptosis in cancer cells through multiple pathways, including the inhibition of cell proliferation and interference with cell cycle regulation.

Anti-inflammatory Effects

The anti-inflammatory potential of imidazole derivatives has been explored as well. Compounds with similar structures to this compound have shown promise in reducing inflammation markers in vitro and in vivo . This activity may be linked to the modulation of cytokine release and inhibition of inflammatory pathways.

Case Studies

- Antibacterial Screening :

- Cytotoxicity Evaluation :

- Anticancer Activity :

Summary Table of Biological Activities

Q & A

Q. Basic

- NMR : 1H and 13C NMR confirm the Boc group (δ ~1.4 ppm for tert-butyl, ~155 ppm for carbonyl), imidazole protons (δ 7.0–7.5 ppm), and ethylamine coupling. 2D experiments (COSY, HSQC) resolve overlapping signals.

- Mass spectrometry : High-resolution ESI-MS verifies molecular weight (e.g., [M+H]+ = 330.19 for C13H18BrN3O2).

- X-ray crystallography : SHELX software (e.g., SHELXL) refines crystal structures, identifying hydrogen-bonding networks and stereochemistry .

How can contradictions in NMR data for brominated imidazole derivatives be resolved?

Advanced

Contradictions often arise from dynamic processes (e.g., rotameric equilibria) or paramagnetic effects from bromine. Mitigation strategies include:

- Variable-temperature NMR : Suppress signal splitting caused by slow conformational exchange.

- Solvent optimization : Use deuterated DMSO or CDCl3 to stabilize specific conformers.

- DFT calculations : Compare experimental chemical shifts with computed values to validate assignments.

Hydrogen-bonding interactions observed in crystal structures (e.g., N–H···Br) can also explain anomalous splitting .

What are the optimal storage conditions to prevent degradation of tert-butyl carbamates with bromo substituents?

Q. Basic

- Temperature : Store at –20°C under inert gas (argon/nitrogen) to minimize hydrolysis.

- Light sensitivity : Protect from UV exposure using amber glassware.

- Moisture control : Use desiccants (e.g., molecular sieves) in sealed containers.

Safety data for related bromo-imidazoles emphasize stability under dry, dark conditions .

How can SHELX software improve the accuracy of crystal structure determination for this compound?

Advanced

SHELX workflows (SHELXD/SHELXL) enable:

- Dual-space methods : Solve structures from twinned or low-resolution data.

- Hydrogen-bond analysis : Refine H-atom positions to validate imidazole tautomerism.

- Disorder modeling : Resolve rotational disorder in the tert-butyl group.

For brominated systems, anomalous scattering from Br enhances phase determination. SHELX’s robustness with small-molecule data is well-documented .

What strategies mitigate side reactions during bromination of imidazole intermediates?

Q. Advanced

- Regioselective bromination : Use NBS (N-bromosuccinimide) with catalytic Lewis acids (e.g., FeCl3) to direct bromine to the 4-position of the imidazole.

- Protection/deprotection : Temporarily protect reactive NH sites with SEM or trityl groups to prevent over-bromination.

- In situ monitoring : LC-MS tracks reaction progress to halt at the mono-brominated stage.

Synthetic protocols for analogous bromo-imidazole carbamates highlight these controls .

How does the steric bulk of the Boc group influence the reactivity of the ethylamine side chain?

Advanced

The Boc group:

- Shields the amine : Reduces nucleophilicity, enabling selective functionalization of the imidazole ring.

- Directs stereochemistry : Steric hindrance biases conformational equilibria, as seen in diastereoselective alkylations.

- Facilitates purification : Enhances crystallinity for chiral resolution.

Crystallographic data from related carbamates illustrate conformational locking effects .

What computational tools predict the metabolic stability of this compound?

Q. Advanced

- Density Functional Theory (DFT) : Models hydrolysis pathways of the Boc group under physiological pH.

- Molecular docking : Screens for interactions with cytochrome P450 enzymes.

- ADMET predictors : Software like Schrödinger’s QikProp estimates bioavailability and clearance.

Metabolite identification via HR-MS/MS aligns with in silico fragmentation patterns .

How can researchers validate synthetic intermediates using orthogonal analytical techniques?

Q. Advanced

- HPLC-MS/MS : Confirms purity and identity of brominated intermediates.

- IR spectroscopy : Detects residual Boc anhydride or unreacted amines.

- Elemental analysis : Validates stoichiometry (e.g., Br content via XRF).

Cross-referencing with synthetic protocols for structurally similar carbamates ensures reproducibility .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.